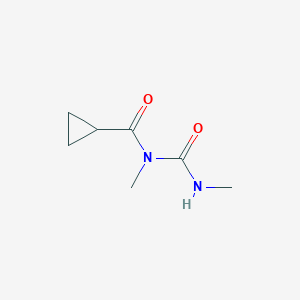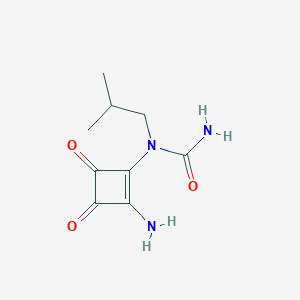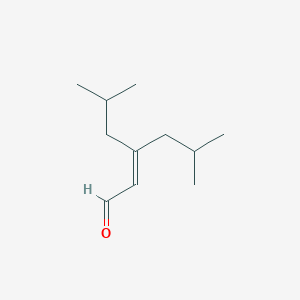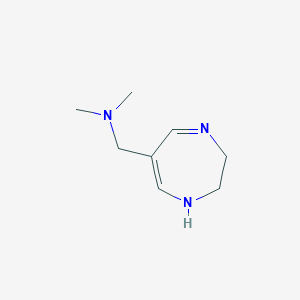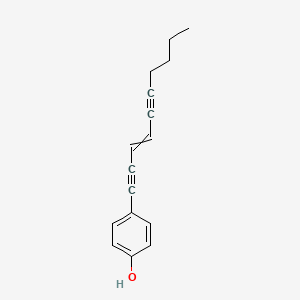
4-(Dec-3-ene-1,5-diyn-1-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dec-3-ene-1,5-diyn-1-yl)phenol is a chemical compound characterized by the presence of a phenol group attached to a dec-3-ene-1,5-diyn-1-yl chain. This compound belongs to the class of enediynes, which are known for their unique structural features and reactivity.
Vorbereitungsmethoden
The synthesis of 4-(Dec-3-ene-1,5-diyn-1-yl)phenol can be achieved through several synthetic routes. One common method involves the Sonogashira coupling reaction, where a phenol derivative is coupled with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically takes place under an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate .
Industrial production methods for this compound are not well-documented, but the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
4-(Dec-3-ene-1,5-diyn-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The alkyne groups can be reduced to alkenes or alkanes using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield benzoquinone derivatives, while reduction of the alkyne groups can produce saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
4-(Dec-3-ene-1,5-diyn-1-yl)phenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex enediyne compounds, which are studied for their unique reactivity and potential as molecular switches and sensors.
Wirkmechanismus
The mechanism of action of 4-(Dec-3-ene-1,5-diyn-1-yl)phenol involves its ability to undergo cycloaromatization reactions, leading to the formation of highly reactive diradicals. These diradicals can interact with biological macromolecules, such as DNA, causing strand cleavage and cell death. The molecular targets and pathways involved in these reactions are still under investigation, but the compound’s ability to generate reactive intermediates is a key factor in its biological activity .
Vergleich Mit ähnlichen Verbindungen
4-(Dec-3-ene-1,5-diyn-1-yl)phenol can be compared with other enediyne compounds, such as:
Cyclohexeno[3,4]cyclodec-1,5-diyne-3-ene: This compound has a similar enediyne core but differs in the substituents attached to the ring system.
Dynemicin A: A naturally occurring enediyne with potent anticancer activity, known for its ability to cleave DNA.
Esperamicin: Another enediyne antibiotic with a complex structure and significant biological activity.
The uniqueness of this compound lies in its specific structural features and the potential for diverse chemical modifications, making it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
823228-07-5 |
|---|---|
Molekularformel |
C16H16O |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
4-dec-3-en-1,5-diynylphenol |
InChI |
InChI=1S/C16H16O/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(17)14-12-15/h7-8,11-14,17H,2-4H2,1H3 |
InChI-Schlüssel |
CEOGQYXJTUWJIH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC#CC=CC#CC1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one](/img/structure/B14233591.png)
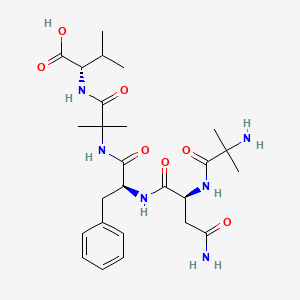
![(Bicyclo[2.2.2]octan-1-yl)methanethiol](/img/structure/B14233597.png)
![(4S)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14233612.png)

![3-[1-(Tributylstannyl)ethenyl]heptan-2-one](/img/structure/B14233627.png)
![6-[6-(Dimethylamino)-5-(propane-1-sulfinyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233634.png)
![1,1'-(1,3-Phenylene)bis[3-(2-phenylhydrazinyl)-1H-pyrrole-2,5-dione]](/img/structure/B14233637.png)
